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molecular formula C10H20O B1616930 1-Cyclohexyl-2-methyl-2-propanol CAS No. 5531-30-6

1-Cyclohexyl-2-methyl-2-propanol

Cat. No. B1616930
M. Wt: 156.26 g/mol
InChI Key: XRIXVTPYOOVPIX-UHFFFAOYSA-N
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Patent
US06489273B1

Procedure details

100 g (0.67 mol) of 2-phenyl-1,1-dimethyl ethanol (manufactured by Hokko Kagaku Corp. Ltd.) and 1.0 g of 5% ruthenium/silica were placed in a 500 ml stainless autoclave. The resulting mixture was placed under a hydrogen pressure of 50 atmospheres, heated to a reaction temperature of 150° C., and agitated for 5 hours. After cooling to room temperature, the catalyst was removed by filtration. Vacuum distillation of the resulting crude reaction product was conducted with a Claisen distillation device, to give 92 g of 2-cyclohexyl-1,1-dimethyl ethanol was obtained (yield: 88%, purity: 99%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([CH3:11])([CH3:10])[OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[Ru]>[CH:1]1([CH2:7][C:8]([CH3:11])([CH3:10])[OH:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(O)(C)C
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Ru]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
agitated for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the resulting crude
CUSTOM
Type
CUSTOM
Details
reaction product
DISTILLATION
Type
DISTILLATION
Details
was conducted with a Claisen distillation device

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(CCCCC1)CC(O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 92 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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